4-Amino-2,2-dimethylchroman-7-OL
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Overview
Description
4-Amino-2,2-dimethylchroman-7-OL is a heterocyclic compound that belongs to the chroman family. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a chroman ring system with an amino group at the 4-position and a hydroxyl group at the 7-position. This compound exhibits significant pharmacological properties and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylchroman-7-OL can be achieved through several synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethylchroman-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group at the 4-position can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
4-Amino-2,2-dimethylchroman-7-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethylchroman-7-OL involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino group at the 4-position and the hydroxyl group at the 7-position.
2,2-Dimethylchroman-4-one: Similar structure but lacks the amino and hydroxyl groups.
6-Hydroxy-2,2-dimethylchroman-4-one: Similar structure but lacks the amino group.
Uniqueness
4-Amino-2,2-dimethylchroman-7-OL is unique due to the presence of both the amino group at the 4-position and the hydroxyl group at the 7-position, which contribute to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-amino-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)6-9(12)8-4-3-7(13)5-10(8)14-11/h3-5,9,13H,6,12H2,1-2H3 |
InChI Key |
XOQPUEYHRXDHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)O)N)C |
Origin of Product |
United States |
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